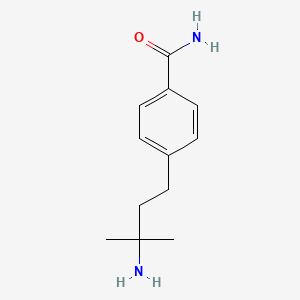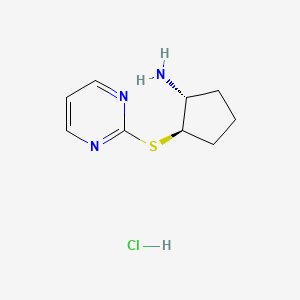
(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride is a chemical compound that belongs to the class of cyclopentanamine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentanamine Core: The cyclopentanamine core can be synthesized through a series of reactions starting from cyclopentanone. This may involve reductive amination or other amine-forming reactions.
Introduction of the Pyrimidin-2-ylthio Group: The pyrimidin-2-ylthio group can be introduced through nucleophilic substitution reactions. This step may involve the reaction of a pyrimidine derivative with a suitable thiol reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidin-2-ylthio group to a pyrimidin-2-yl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanamine Derivatives: Other compounds in this class may include various substituted cyclopentanamines.
Pyrimidinylthio Compounds: Compounds with similar pyrimidinylthio groups may exhibit comparable chemical properties.
Uniqueness
The uniqueness of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride lies in its specific combination of the cyclopentanamine core and the pyrimidin-2-ylthio group, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
1245649-62-0 |
|---|---|
Fórmula molecular |
C9H14ClN3S |
Peso molecular |
231.75 g/mol |
Nombre IUPAC |
(1R,2R)-2-pyrimidin-2-ylsulfanylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9;/h2,5-8H,1,3-4,10H2;1H/t7-,8-;/m1./s1 |
Clave InChI |
WIGOMJNPHUTQIO-SCLLHFNJSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)SC2=NC=CC=N2)N.Cl |
SMILES canónico |
C1CC(C(C1)SC2=NC=CC=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




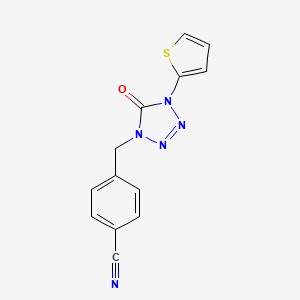
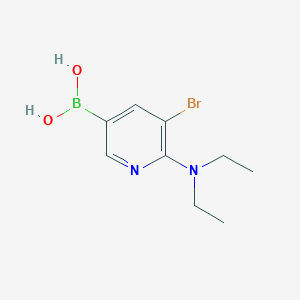
![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
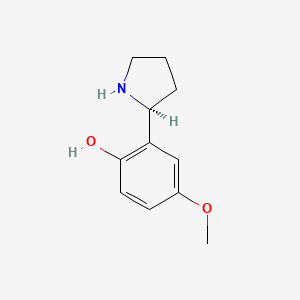
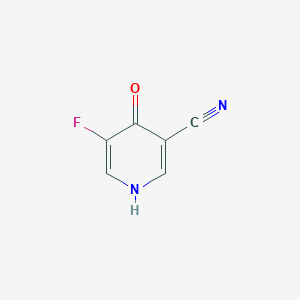

![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
